Physicochemical Differentiation: LogP and PSA Profile vs. Kinetin
N,9-bis(furan-2-ylmethyl)purin-6-amine exhibits a calculated LogP value of 2.75, which is substantially higher than that of the parent compound kinetin (N6-furfuryladenine, calculated LogP ~1.3) [1][2]. This indicates significantly increased lipophilicity, which can impact membrane permeability and in vivo distribution. The compound also possesses a larger polar surface area (PSA) of 81.91 Ų [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.75 |
| Comparator Or Baseline | Kinetin (N6-furfuryladenine): Calculated LogP ~1.3 |
| Quantified Difference | ΔLogP ≈ +1.45 |
| Conditions | Calculated using standard cheminformatics algorithms (chemsrc data) |
Why This Matters
The higher LogP suggests potential for improved cell membrane permeability, which is a key differentiator for researchers seeking to optimize compound bioavailability in cell-based assays or in vivo studies.
- [1] Chemsrc. (2016). 9H-Purin-6-amine,N,9-bis(2-furanylmethyl). Retrieved from https://m.chemsrc.com/amp/cas/17801-46-6_679561.html View Source
- [2] Kinetin. (n.d.). In PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3830 View Source
